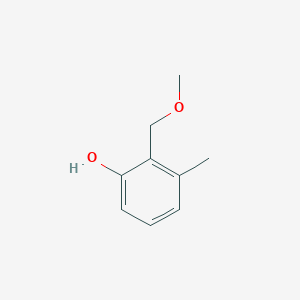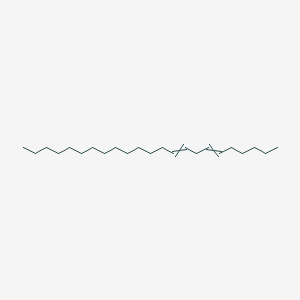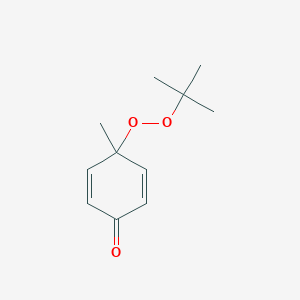![molecular formula C20H31ClO2 B14285821 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride CAS No. 136351-82-1](/img/structure/B14285821.png)
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is an organic compound with the molecular formula C20H31ClO2. It is known for its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups and a butanoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride typically involves the reaction of 2,4-di-tert-pentylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Aplicaciones Científicas De Investigación
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents.
Material Science: In the synthesis of polymers and other advanced materials.
Biological Studies: As a reagent for modifying biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]butanoic acid
Uniqueness
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is unique due to its acyl chloride functionality, which imparts high reactivity towards nucleophiles. This distinguishes it from similar compounds that may lack this reactive group and therefore have different chemical properties and applications .
Propiedades
Número CAS |
136351-82-1 |
|---|---|
Fórmula molecular |
C20H31ClO2 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
2-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride |
InChI |
InChI=1S/C20H31ClO2/c1-8-16(18(21)22)23-17-10-9-14(12-19(2,3)4)11-15(17)13-20(5,6)7/h9-11,16H,8,12-13H2,1-7H3 |
Clave InChI |
WSAXAWKDUUKXCA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


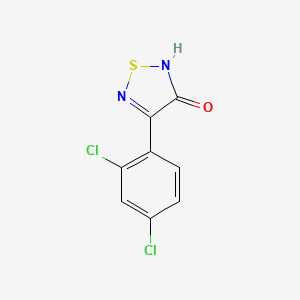
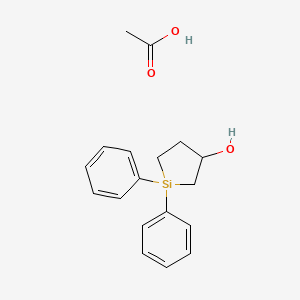
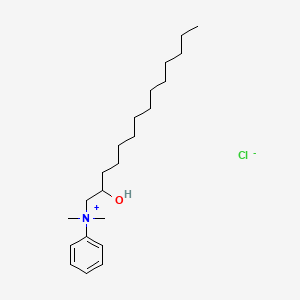
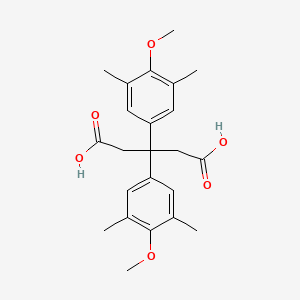
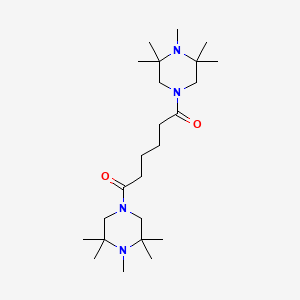
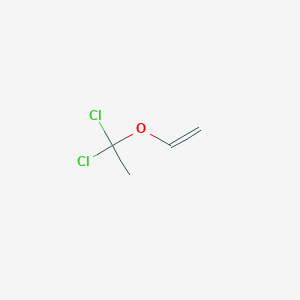
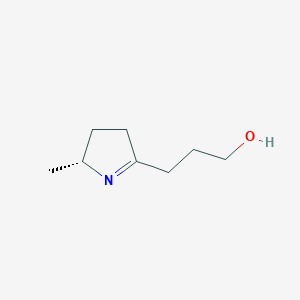
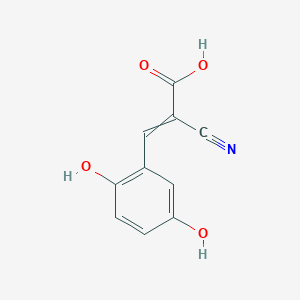
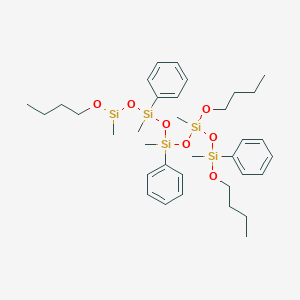
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
